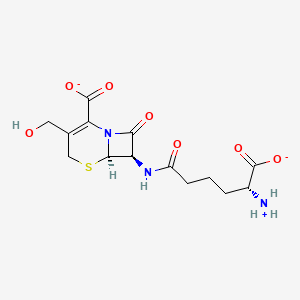
deacetylcephalosporin C(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylcephalosporin C(1-) is a cephalosporin carboxylic acid anion that is the conjugate base of deacetylcephalosporin C, arising from deprotonation of both carboxy groups and protonation of the amino group; major species at pH 7.3. It is a conjugate base of a deacetylcephalosporin C.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antibiotic Development
Deacetylcephalosporin C(1-) serves as a key precursor in the synthesis of semisynthetic cephalosporins, which are vital antibiotics used to treat a range of bacterial infections. The compound is transformed into 7-aminocephalosporanic acid (7ACA) and hydroxymethyl-7-aminocephalosporanic acid (HACA) through enzymatic processes. These intermediates are essential for producing various cephalosporin antibiotics, including cefotaxime and ceftazidime, which are widely used in clinical settings .
Enzymatic Synthesis
Recent advancements in enzyme engineering have improved the efficiency of converting cephalosporin G into deacetylcephalosporin C(1-). Modified deacetylcephalosporin C synthase (DACS) variants have been developed through directed evolution techniques, enhancing their catalytic efficiency. These engineered enzymes can facilitate the bioconversion of high concentrations of cephalosporin G into deacetylcephalosporin C(1-) within a short time frame, making the process scalable for industrial applications .
Enzyme Engineering
Directed Evolution Techniques
The application of directed evolution techniques has led to the development of DACS variants with improved substrate specificity and catalytic efficiency. For instance, specific mutations have been identified that enhance the enzyme's ability to catalyze reactions involving deacetoxycephalosporin C and other substrates. This enables more efficient production pathways for generating deacetylcephalosporin C(1-) from less expensive starting materials like cephalosporin G .
Chemoenzymatic Processes
Deacetylcephalosporin C(1-) is also utilized in chemoenzymatic processes where it acts as a substrate for further transformations. This approach allows for the synthesis of novel antibiotics by modifying the β-lactam structure present in cephalosporins, thereby enhancing their efficacy against resistant bacterial strains .
Cosmetic Applications
Formulation Development
Recent studies have explored the incorporation of deacetylcephalosporin C(1-) in cosmetic formulations due to its potential benefits for skin health. The compound's properties may enhance the stability and effectiveness of topical products aimed at treating skin conditions or improving skin hydration. Its use in formulations is subject to rigorous safety assessments to ensure consumer safety and product stability .
Case Studies
Propriétés
Formule moléculaire |
C14H18N3O7S- |
|---|---|
Poids moléculaire |
372.38 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/p-1/t7-,9-,12-/m1/s1 |
Clé InChI |
XWCFYHBHOFBVIV-JWKOBGCHSA-M |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])CO |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















